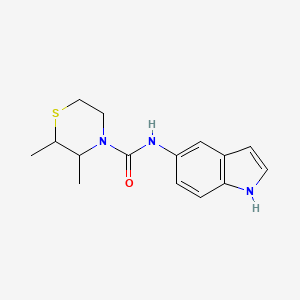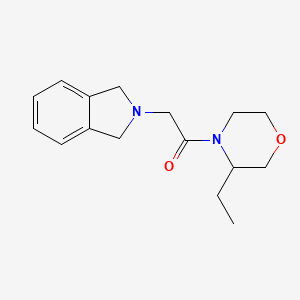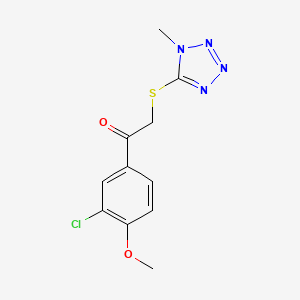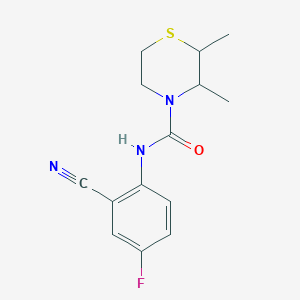![molecular formula C15H16N2O2 B7614346 2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one](/img/structure/B7614346.png)
2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a hexahydro-imidazoazepinone core, which contributes to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one typically involves the condensation of 2-hydroxybenzaldehyde with a suitable precursor that forms the hexahydro-imidazoazepinone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to enhance reaction rates. The purification process might involve recrystallization or chromatographic techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while reduction of the benzylidene group could produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, facilitating binding to specific sites. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxybenzylidene)-thiazolo[3,2-a]pyrimidines: These compounds share a similar benzylidene group but differ in the core structure, which can influence their reactivity and applications.
2-(2-Hydroxybenzylidene)-indolin-3-ones: These compounds have an indolinone core, offering different biological activities and chemical properties.
Uniqueness
2-(2-Hydroxybenzylidene)-2,5,6,7,8,9-hexahydro-3h-imidazo[1,2-a]azepin-3-one is unique due to its hexahydro-imidazoazepinone core, which provides a distinct set of chemical and biological properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and develop new innovations based on its unique properties.
Propriétés
IUPAC Name |
(2Z)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-13-7-4-3-6-11(13)10-12-15(19)17-9-5-1-2-8-14(17)16-12/h3-4,6-7,10,18H,1-2,5,8-9H2/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMMGUZCARGZNE-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CC3=CC=CC=C3O)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=N/C(=C\C3=CC=CC=C3O)/C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-prop-2-enyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7614276.png)

![1-[1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7614288.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7614299.png)
![[2-[2-(4-Methylphenyl)sulfanylethylamino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7614306.png)
![N-(pyridin-3-ylmethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B7614310.png)
![2-[(5-Bromopyridin-3-yl)-methylamino]ethanol](/img/structure/B7614314.png)



![2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]cyclopentene-1-carboxamide](/img/structure/B7614358.png)
![(2,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7614365.png)

